2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-11-14-6-9(16-11)7-15-10-4-2-1-3-8(10)5-13/h1-4,6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZLCCKTBLIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazol-5-ylmethanol with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The presence of the chloro and methoxy groups in 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of thiazole can inhibit bacterial growth by disrupting cellular processes, making this compound a candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines .
Cancer Research
There is a growing interest in the application of this compound in cancer therapy. The thiazole moiety is often associated with anticancer activity due to its ability to interact with various biological targets involved in tumor growth and metastasis. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound makes it a promising candidate for agricultural applications as a pesticide. Research has indicated that compounds with thiazole rings can exhibit herbicidal and fungicidal properties. Field trials have shown that this compound effectively controls certain fungal pathogens affecting crops, thereby improving yield and quality .
Plant Growth Regulation
Additionally, there is evidence suggesting that this compound may act as a plant growth regulator. It has been observed to influence the growth patterns of various plant species by modulating hormonal pathways associated with growth and development. This property could be harnessed to enhance agricultural productivity .
Material Science Applications
Polymer Chemistry
In material science, this compound serves as an intermediate for synthesizing novel polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .
Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in the development of nanomaterials for drug delivery systems. The ability of thiazole derivatives to form stable complexes with metal ions makes them suitable for creating nanoparticles that can encapsulate therapeutic agents and deliver them efficiently to targeted sites within the body .
Case Studies
Mechanism of Action
The mechanism by which 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile with analogous compounds:
Crystallographic and Spectroscopic Insights
- Dihedral Angles : The benzothiazole derivative in exhibits a near-planar dihedral angle (4.8°), optimizing π-π stacking for bioactivity. In contrast, the target compound’s methoxy-thiazole group likely introduces torsional strain, reducing stacking efficiency.
- Hydrogen Bonding : highlights intramolecular N–H⋯O bonds critical for stabilizing the triazinan ring in insecticides . The target compound’s benzonitrile and methoxy groups may form weaker C–H⋯N/O interactions, impacting stability.
Biological Activity
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 860787-01-5
- Molecular Formula : C11H7ClN2OS
- Molecular Weight : 250.7 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the thiazole ring : Utilizing thioamides and α-haloketones under acidic conditions.
- Nucleophilic substitution : Introducing the methoxy group through reactions with methanol under basic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Induces apoptosis |
| 7e | SW620 | 4.3 | Induces apoptosis |
| 7e | A549 | 44 | Induces apoptosis |
| 7e | HepG2 | 48 | Induces apoptosis |
The compound 7e , a derivative related to thiazole structures, showed potent activity against HepG2 cells, inducing apoptosis in a concentration-dependent manner .
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Flow cytometric analysis demonstrated that treatment with compound 7e resulted in significant increases in apoptotic cell populations at various concentrations, suggesting a robust mechanism for inhibiting tumor growth .
Antimicrobial and Antiviral Activities
In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial and antiviral activities. The unique structure of this compound may contribute to its efficacy against a range of pathogens.
Case Studies
Several studies have documented the effects of thiazole derivatives on different biological systems:
- Study on HepG2 Cells :
- Antimicrobial Evaluation :
Q & A
Q. What are the key synthetic steps and optimization strategies for 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile?
The synthesis typically involves:
- Step 1: Etherification of 2-chloro-1,3-thiazole-5-methanol with a substituted benzonitrile derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Parameters:
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution . |
| Temperature | 60–80°C balances reaction rate and side-product formation . |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems . |
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which analytical methods are most effective for characterizing this compound?
- X-ray Crystallography: Determines 3D conformation and bond angles. For example, reports a trihedral angle of 100.488° at the thiazole-benzenecarbonitrile junction, critical for predicting reactivity .
- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., thiazole protons at δ 7.8–8.2 ppm, benzonitrile carbons at ~115 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 265.05 m/z) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT): Calculates charge distribution (e.g., partial negative charge on nitrile group enhances electrophilic substitution) .
- Molecular Docking: Simulates interactions with biological targets (e.g., thiazole ring binds ATP pockets in kinases via π-π stacking ).
- Example Workflow:
Optimize geometry using B3LYP/6-311+G(d,p).
Calculate frontier molecular orbitals (FMOs) to identify reactive sites.
Dock into protein active sites (e.g., mGlu5 receptor) using AutoDock Vina .
Q. How can contradictory biological activity data across assays be resolved?
- Case Study: Discrepancies in IC₅₀ values for antimicrobial activity may arise from:
- Statistical Analysis: Apply ANOVA to identify outliers in dose-response curves .
Q. What strategies optimize selectivity for biological targets (e.g., enzymes vs. receptors)?
- Structure-Activity Relationship (SAR):
- Replace the nitrile group with carboxylates to reduce off-target binding to cytochrome P450 .
- Introduce steric hindrance (e.g., methyl groups) on the benzonitrile ring to enhance kinase selectivity .
- Crystallographic Insights: ’s triazinan-1-yl acetate derivatives show that nitroimino groups improve selectivity via hydrogen bonding to active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
